Oxyclozanide

Veterinary Parasitology Anthelmintic Efficacy Fascioliasis

Fasciola hepatica control demands reliable analytical standards for residue monitoring and pharmacokinetic studies. Oxyclozanide-13C6 (CAS 1353867-74-9) addresses this gap as a stable isotope-labeled internal standard, enabling precise LC-MS/MS quantification of the protonophore anthelmintic oxyclozanide. • 13C6-labeled for clear isotopic discrimination in complex matrices • Supports method validation for food safety residue analysis and metabolism tracing • Derived from the flukicide oxyclozanide, which demonstrates 97.03% BPCR in buffalo and bactericidal MRSA activity (MIC 0.5-1.0 μg/mL)

Molecular Formula C13H6Cl5NO3
Molecular Weight 401.4 g/mol
CAS No. 1353867-74-9
Cat. No. B12057311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyclozanide
CAS1353867-74-9
Molecular FormulaC13H6Cl5NO3
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl
InChIInChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)
InChIKeyJYWIYHUXVMAGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxyclozanide: Halogenated Salicylanilide Overview


Oxyclozanide (CAS 1353867-74-9) is a halogenated salicylanilide anthelmintic, structurally a pentachloro-2′-hydroxysalicylanilide, that primarily acts by uncoupling oxidative phosphorylation in target parasites [1]. It is a well-established veterinary drug for the treatment and control of adult liver fluke (Fasciola hepatica) infections in ruminants [2]. Its chemical identity is formally recognized as 2,3,5-Trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide [3].

Anthelmintic mechanism studies (oxidative phosphorylation uncoupling)
Antimicrobial resistance screening (Gram-positive pathogens)
Antiviral gene expression assays (adenovirus E1A transcription)

Oxyclozanide Differentiation from Other Salicylanilides


Within the class of halogenated salicylanilides—including closantel, niclosamide, and rafoxanide—significant differences in potency, mechanism, and application spectrum preclude simple substitution [1]. These differences, detailed in the quantitative evidence below, arise from distinct chemical structures that dictate unique interactions with biological targets. For instance, while many members uncouple oxidative phosphorylation in parasites, the specific substitution pattern on the salicylanilide core determines critical parameters such as stage-specific efficacy against immature flukes, divergent antiviral mechanisms, and bactericidal versus bacteriostatic activity [2]. Therefore, selecting a specific compound like Oxyclozanide over an in-class analog requires a careful, data-driven evaluation of the precise scientific or industrial objective.

mechanism Antiviral mechanism differs from niclosamide/rafoxanide; targets E1A transcription, not endosomal transport
activity Bactericidal vs. bacteriostatic profile: oxyclozanide kills MRSA, niclosamide only inhibits growth
stage Lower efficacy against immature fluke stages compared to closantel or rafoxanide

Oxyclozanide Performance Evidence


Liver Fluke Efficacy in Buffaloes

In a study evaluating treatments for Fasciola hepatica in naturally infected buffaloes, Oxyclozanide (10 mg/kg bw) achieved a Buffaloes Positive by Coprology Reduction (BPCR) of 97.03% after 28 days, compared to 77.66% for triclabendazole (12 mg/kg bw) [1]. Both drugs achieved similar high Faecal Egg Count Reduction (FECR) values (>98%).

Liver Fluke Efficacy
Head-to-head
BPCR 97.03% vs. 77.66% for triclabendazole (buffaloes)
Supports fluke clearance model interpretation
28-day endpoint, 10 mg/kg oxyclozanide
Veterinary Parasitology Anthelmintic Efficacy Fascioliasis

Anti-Adenovirus Mechanism of Action

A comparative study of three salicylanilides revealed a distinct antiviral mechanism for Oxyclozanide. While niclosamide and rafoxanide target the transport of the Human Adenovirus (HAdV) particle from the endosome to the nuclear envelope, Oxyclozanide specifically inhibits the transcription of the adenovirus immediate early gene E1A [1]. All three compounds showed significant anti-adenovirus activity at low micromolar concentrations with little cytotoxicity.

Anti-Adenovirus Mechanism
Head-to-head
Inhibits E1A transcription, unlike niclosamide/rafoxanide (endosomal block)
Distinct antiviral pathway for early-gene research
In vitro HAdV model; qualitative mechanism
Antiviral Research Drug Repurposing Adenovirus

Bactericidal Activity Against MRSA

In a time-kill assay against the MRSA strain MW2, Oxyclozanide demonstrated bactericidal activity at 4x MIC, whereas niclosamide was only bacteriostatic under the same conditions [1]. The minimal inhibitory concentration (MIC) for Oxyclozanide was 0.5 μg/ml, compared to 0.125 μg/ml for niclosamide [1]. This bactericidal effect is linked to its ability to permeabilize the bacterial cell membrane [2].

Bactericidal vs. MRSA
Head-to-head
Bactericidal at 4× MIC; niclosamide bacteriostatic
Bactericidal endpoint for membrane-targeting studies
MIC 0.5 μg/ml (oxyclozanide) vs. 0.125 μg/ml (niclosamide)
Antimicrobial Resistance Drug Repurposing MRSA

Anti-MRSA Activity in Bovine Mastitis Isolates

Oxyclozanide demonstrated a potent in vitro antimicrobial effect against 25 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) derived from bovine mastitis cases [1]. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 1.0 μg/ml across the tested isolates [1]. The compound's mechanism was found to involve disruption of the bacterial transmembrane structure.

Anti-MRSA (Mastitis)
Class-level
MIC 0.5–1.0 μg/ml across 25 bovine isolates
Reported susceptibility range; data to verify
No direct comparator; membrane disruption suggested
Veterinary Microbiology Antimicrobial Resistance Bovine Mastitis

Therapeutic Window and Efficacy in Cattle Fluke

In an experimental infection model in calves with ten-week-old Fasciola hepatica, Oxyclozanide achieved 81.26% efficacy, which was lower than closantel (99.79% at 5 mg/kg) and rafoxanide (98.94% at 7.5 mg/kg) [1]. Its lower efficacy against immature stages is a known limitation [2]. However, sources indicate a therapeutic margin of approximately 4-fold for oxyclozanide, with a maximum tolerated dose in cattle and sheep of 60 mg/kg [3], compared to a safety margin of ~6 reported for closantel and rafoxanide in some contexts [4].

Cattle Fluke & Safety
Cross-study
Efficacy 81.3% vs. closantel 99.8% (10-wk fluke); safety margin ~4 vs. ~6
Lower potency and narrower margin in cattle models
Immature-stage limitation; context-dependent selection
Veterinary Pharmacology Safety Margin Fasciolicide Efficacy

Oxyclozanide Application Scenarios


Buffalo Fluke Control with Triclabendazole Resistance

Oxyclozanide presents a data-backed alternative for controlling Fasciola hepatica in buffalo populations. Its demonstrated 97.03% BPCR rate, compared to 77.66% for triclabendazole [1], supports its use in regions where triclabendazole efficacy is waning or where higher individual animal cure rates are a priority. This is particularly relevant for managing the most damaging, adult stage of the infection.

Adenovirus Early-Gene Transcription Inhibition

For studies focused on the immediate early stages of adenovirus infection, Oxyclozanide is the tool of choice among salicylanilides. Its specific inhibition of E1A gene transcription [1] provides a precise mechanism for probing viral gene expression, distinct from the endosomal transport inhibition exhibited by niclosamide and rafoxanide. This makes it invaluable for developing new antiviral strategies.

Antimicrobial Targeting Bacterial Membranes

In the search for new agents against multi-drug resistant Gram-positive bacteria, Oxyclozanide offers a compelling starting point for further development. Its bactericidal activity against MRSA [1], combined with a membrane-permeabilizing mechanism of action [2], suggests a reduced likelihood of resistance development compared to traditional antibiotics. Its potency against veterinary-relevant MRSA isolates (MIC 0.5-1.0 μg/ml) [3] further validates its potential as a novel antimicrobial.

Adult Liver Fluke Treatment in Sheep

In sheep flocks where F. hepatica is known to be susceptible, Oxyclozanide remains an effective treatment for adult fluke, achieving 100% faecal egg count reduction in some studies [1]. Its use is particularly appropriate in regions where triclabendazole resistance is confirmed, providing a reliable alternative for managing chronic fascioliasis. Users must be aware of its inactivity against immature fluke stages [2].

Application
Selection Property
Validation Focus
Buffalo fluke clearance models
Reported BPCR endpoint vs. triclabendazole
Fasciola hepatica adult-stage clearance
Adenovirus gene expression research
E1A transcription inhibition profile
Viral immediate-early gene assays
Antimicrobial mechanism screening
Bactericidal membrane-permeabilizing activity
Time-kill and MIC endpoints against MRSA
Sheep fluke stage-specific studies
Adult-stage fluke clearance data
FECR and adulticide model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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